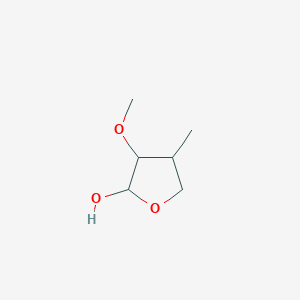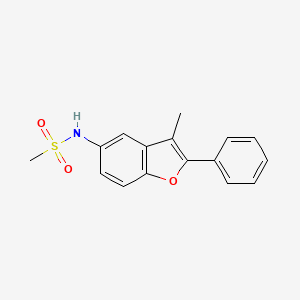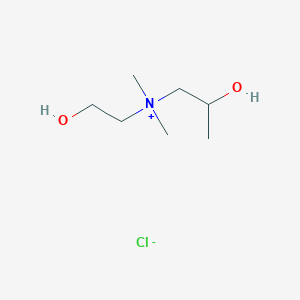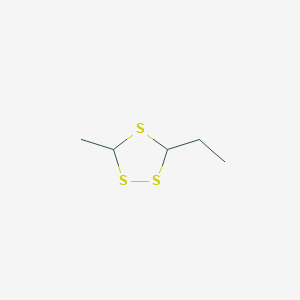![molecular formula C43H48O10 B14298411 Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate CAS No. 125606-09-9](/img/structure/B14298411.png)
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-butoxybenzoyl groups attached to a nonanedioate backbone, making it a versatile molecule in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate typically involves esterification reactions. One common method is the reaction of 4-butoxybenzoic acid with nonanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by the presence of the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate involves its interaction with molecular targets through its functional groups. The ester linkages and benzoyl groups allow it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic attack, and radical formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
- Bis(4-aminophenyl)methane
Uniqueness
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate stands out due to its unique combination of butoxybenzoyl groups and nonanedioate backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dielectric properties and high thermal stability.
Eigenschaften
CAS-Nummer |
125606-09-9 |
|---|---|
Molekularformel |
C43H48O10 |
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
bis[4-(4-butoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C43H48O10/c1-3-5-30-48-34-18-14-32(15-19-34)42(46)52-38-26-22-36(23-27-38)50-40(44)12-10-8-7-9-11-13-41(45)51-37-24-28-39(29-25-37)53-43(47)33-16-20-35(21-17-33)49-31-6-4-2/h14-29H,3-13,30-31H2,1-2H3 |
InChI-Schlüssel |
RADUBFOJGAUWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
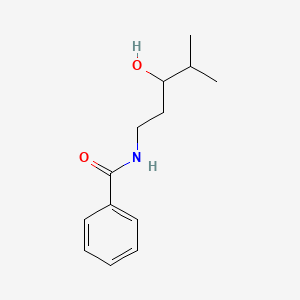
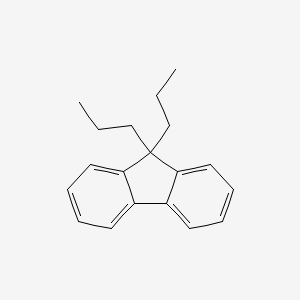
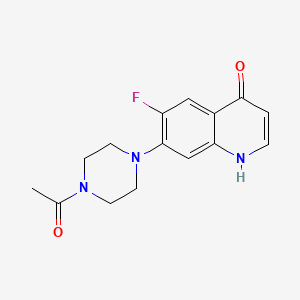
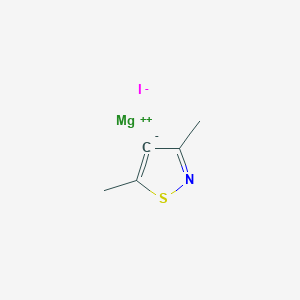
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)
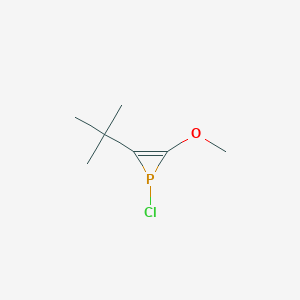
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
